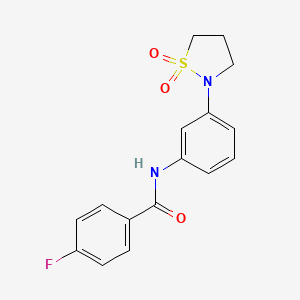

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZXLQWACCDCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide typically involves the following steps:

Formation of the Isothiazolidinyl Moiety: The isothiazolidinyl group is synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

Coupling Reaction: The isothiazolidinyl intermediate is then coupled with a fluorobenzamide derivative under specific conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides.

Aplicaciones Científicas De Investigación

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Anti-Tumor Agents with 4-Fluorobenzamide Backbone

Several 4-fluorobenzamide derivatives have been synthesized and evaluated for anti-tumor activity. Key examples include:

Key Observations :

Receptor-Targeting Ligands

4-Fluorobenzamide derivatives are prominent in receptor modulation. Notable examples:

Key Observations :

Physicochemical and Analytical Comparisons

Actividad Biológica

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. The compound's unique structure, featuring a dioxidoisothiazolidine moiety and a fluorobenzamide group, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The chemical formula for this compound is C13H12FNO3S2. The presence of the fluorine atom and the isothiazolidine ring may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzamides with similar structures can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For example, a study reported that related compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting a promising anticancer profile.

Toxicological Studies

Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of the compound. The results indicated a concentration-dependent increase in mortality rates, with an LC50 value identified at approximately 20.58 mg/L. Such findings suggest that while the compound exhibits biological activity, careful consideration must be given to its toxicity levels.

Case Study 1: Antimicrobial Activity

A comparative study analyzed various benzamides, including derivatives of this compound, against common pathogens. The study found that certain derivatives exhibited superior activity compared to established antibiotics, highlighting their potential as alternative therapeutic agents.

Case Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of benzamide derivatives, this compound was tested against human lung carcinoma cells. Results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 5 µM.

Research Findings Summary Table

| Study | Activity | Tested Concentration | IC50/LC50 | Findings |

|---|---|---|---|---|

| Study 1 | Antimicrobial | 100 mg/L | Not specified | Effective against multiple bacterial strains |

| Study 2 | Cytotoxicity | Varies | IC50 = 5 µM | Induces apoptosis in lung carcinoma cells |

| Study 3 | Toxicity | Varies | LC50 = 20.58 mg/L | Concentration-dependent mortality in zebrafish embryos |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.